2,5-Dichloroquinoxaline
Overview
Description
2,5-Dichloroquinoxaline is a derivative of quinoxaline . Quinoxalines are important biological agents with several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
The synthesis of 2,5-Dichloroquinoxaline involves heating 5-chloroquinoxalin-2 (1H)-one to 90° C in phosphorus oxychloride for 3 hours. The reaction is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent removed to give a dark brown solid. This material is adsorbed onto silica and purified by column chromatography, eluding with a gradient of 0-30% ethyl acetate in hexane to afford 2,5-dichloroquinoxaline .
Molecular Structure Analysis
The molecular formula of 2,5-Dichloroquinoxaline is C8H4Cl2N2 . The InChI code is 1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H . The molecular weight is 199.04 g/mol .
Chemical Reactions Analysis
2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .
Physical And Chemical Properties Analysis
2,5-Dichloroquinoxaline has a molecular weight of 199.03 g/mol . It has a topological polar surface area of 25.8 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 197.9751535 g/mol .
Scientific Research Applications
Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Here are some of the fields where they are applied:
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Organic Chemistry and Material Science : Quinoxaline scaffolds have been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials . The methods of application involve various synthetic strategies to decorate the quinoxaline scaffold with proper functional groups .
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Pharmacology and Medicinal Chemistry : Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . The methods of application involve the synthesis of quinoxaline derivatives using green chemistry and cost-effective methods .
Safety And Hazards
Future Directions
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
2,5-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVYPMIZWHTLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443388 | |
Record name | 2,5-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloroquinoxaline | |
CAS RN |
55687-05-3 | |
Record name | 2,5-Dichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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